

How to dissolve and prepare Proxalutamide for cell culture experiments

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Compound of Interest

Compound Name: Proxalutamide

Cat. No.: B610289

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Application Notes and Protocols for Proxalutamide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Proxalutamide** (also known as GT0918) is a potent second-generation non-steroidal anti-androgen (NSAA).[1][2] It functions as an androgen receptor (AR) antagonist with a dual mechanism of action: it not only competitively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR but also promotes the degradation of the AR protein.[1][3][4][5] This dual action leads to a potent inhibition of AR signaling, which is a key driver in the progression of prostate cancer.[3] Consequently, **Proxalutamide** effectively suppresses the proliferation of prostate cancer cells.[6] Beyond its anti-cancer effects, **Proxalutamide** has been investigated for its role in mitigating SARS-CoV-2 infection by downregulating the expression of host cell entry factors ACE2 and TMPRSS2, which are regulated by the AR signaling pathway.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of **Proxalutamide** in in vitro studies.

Parameter	Solvent/Cell Line	Concentration/Value	Reference
Solubility	Dimethyl Sulfoxide (DMSO)	Soluble (Used as a vehicle at 0.1%)	[6]
Aqueous Media (Water, PBS)	Practically Insoluble	[9][10]	
Ethanol	Poorly Soluble	[9]	
Effective Concentration (IC ₅₀)	Prostate Cancer Cell Proliferation (LNCaP, 22RV1)	6.90 - 32.07 µM	[6]
SARS-CoV-2 Infection (Wild Type)	69 nM	[7]	
SARS-CoV-2 Infection (Alpha Variant)	48 nM	[7]	
SARS-CoV-2 Infection (Delta Variant)	39 nM	[7]	
SARS-CoV-2 Infection (General)	97 nM	[4]	
Recommended Final Vehicle Concentration	DMSO in Cell Culture Media	< 0.1%	[11][12]

Experimental Protocols

Protocol for Preparation of Proxalutamide Stock and Working Solutions

This protocol details the steps for dissolving **Proxalutamide** powder and preparing sterile solutions for use in cell culture experiments. Given its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock solution.[6][13][9]

Materials:

- **Proxalutamide** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, pre-warmed complete cell culture medium (e.g., RPMI 1640 + 10% FBS)[13]
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sterile, low-protein-binding syringe filters (0.22 µm) (Optional)

Procedure for Preparing a 10 mM Stock Solution:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the required amount of **Proxalutamide** powder. For a 10 mM stock solution (**Proxalutamide** MW: 430.35 g/mol), weigh 4.30 mg of powder for every 1 mL of DMSO.
- Dissolution:
 - Add the weighed **Proxalutamide** to a sterile vial.
 - Add the appropriate volume of sterile, anhydrous DMSO.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
- Sterilization (Optional): While preparing the stock in sterile DMSO under aseptic conditions is the preferred method, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if needed. Be aware that some compound may be lost due to binding to the filter membrane. [12]

- **Storage and Aliquoting:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[9]

Procedure for Preparing a Working Solution in Cell Culture Medium:

- **Pre-warm Medium:** Ensure your complete cell culture medium is pre-warmed to 37°C.[12]
- **Serial Dilution:** It is critical to dilute the DMSO stock solution directly into the culture medium. Adding the aqueous medium to the concentrated DMSO stock can cause precipitation.
- **Dilution Calculation:** Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the pre-warmed culture medium (a 1:1000 dilution).
- **Mixing:** Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion, which helps prevent precipitation.[9][12]
- **Final DMSO Concentration:** Verify that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.1%.[11] A 1:1000 dilution results in a final DMSO concentration of 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Example Protocol: Cell Proliferation Assay in Prostate Cancer Cells

This protocol describes how to assess the effect of **Proxalutamide** on the proliferation of AR-positive prostate cancer cell lines (e.g., LNCaP or 22RV1).[6][13]

Materials:

- AR-positive prostate cancer cells (e.g., LNCaP)
- Complete culture medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)[13]
- **Proxalutamide** working solutions (prepared as described above)

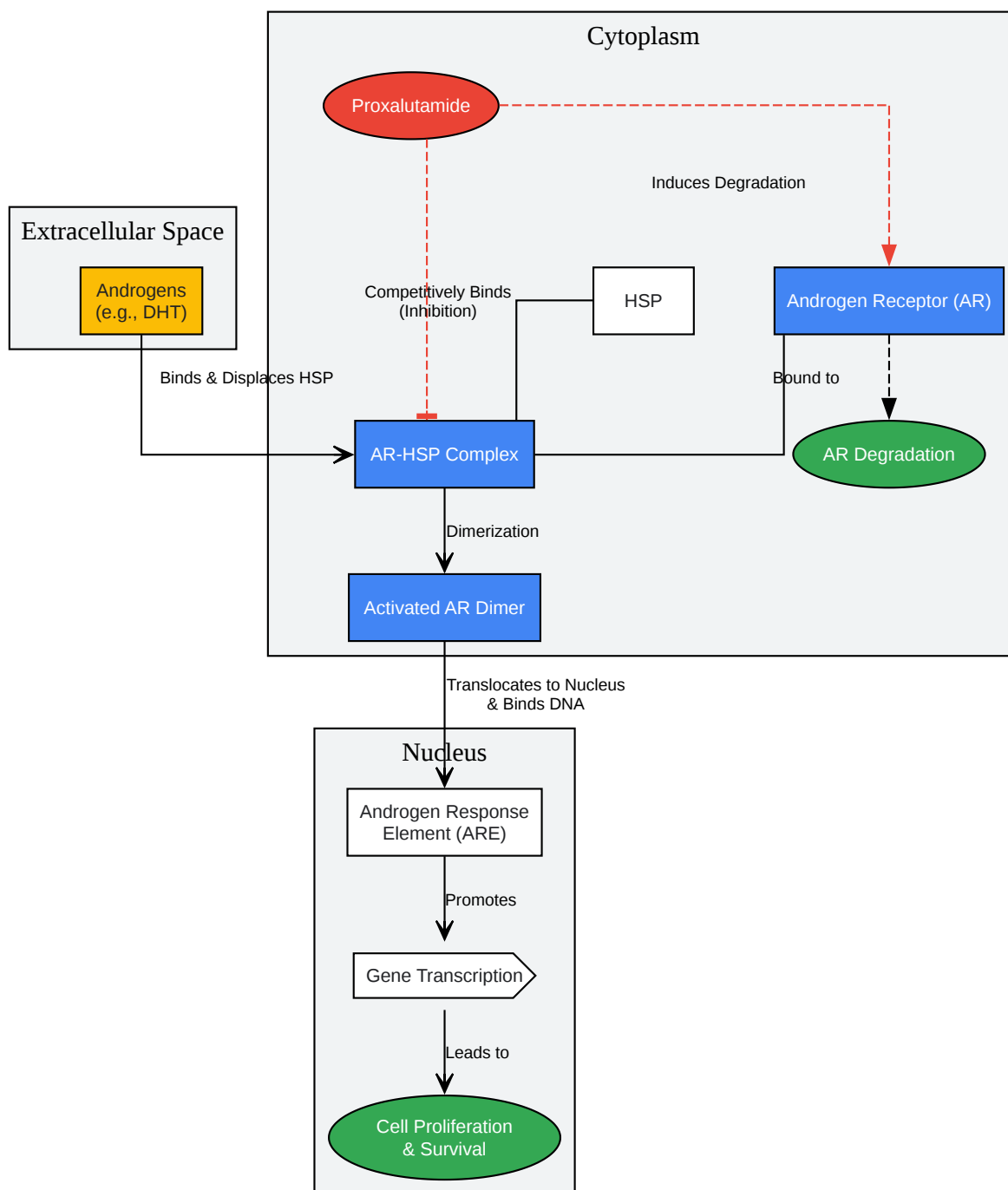
- Vehicle control (medium + 0.1% DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

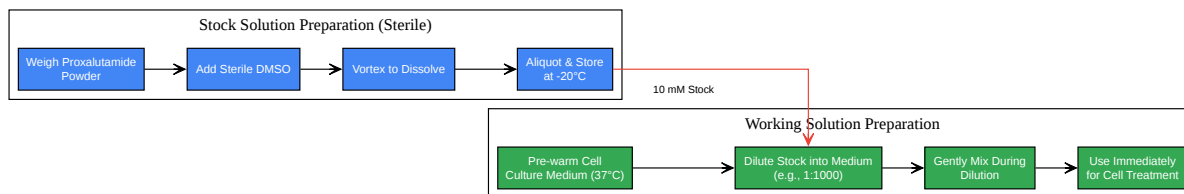
Procedure:

- Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 μ L of complete medium. Allow cells to attach and resume growth by incubating for 24 hours at 37°C and 5% CO₂.
- Treatment:
 - Prepare a series of **Proxalutamide** working solutions at 2x the final desired concentrations (e.g., 0, 2, 5, 10, 20, 40, 80 μ M) by diluting the stock solution in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the appropriate working solution or vehicle control to each well. This will bring the final concentrations to 0, 1, 2.5, 5, 10, 20, and 40 μ M.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
- Viability Assessment:
 - After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., add 10 μ L of MTT reagent and incubate for 4 hours).
 - If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

- Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value of **Proxalutamide**.

Visualization of Signaling Pathways and Workflows





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